2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine
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Overview
Description
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine is a complex organic compound characterized by its unique structure, which includes a seven-membered ring fused with a thiazine ring. This compound contains 31 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . Its structure features multiple bonds, rotatable bonds, and both six-membered and seven-membered rings .
Preparation Methods
The synthesis of 2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves several steps, typically starting with the formation of the cyclohepta[d][1,3]thiazine core This can be achieved through various synthetic routes, including cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.
Scientific Research Applications
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes. Detailed studies on its molecular interactions are essential to fully understand its effects .
Comparison with Similar Compounds
2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine can be compared with other similar compounds, such as:
Cyclohepta[d][1,3]thiazine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazine-based compounds:
Properties
CAS No. |
89996-57-6 |
---|---|
Molecular Formula |
C11H17NOS |
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine |
InChI |
InChI=1S/C11H17NOS/c1-2-13-11-12-10-7-5-3-4-6-9(10)8-14-11/h2-8H2,1H3 |
InChI Key |
XTJPEQWNEFBMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(CCCCC2)CS1 |
Origin of Product |
United States |
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